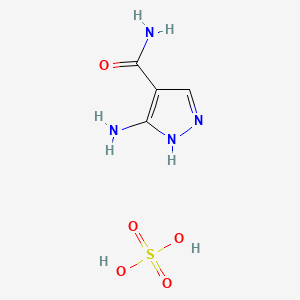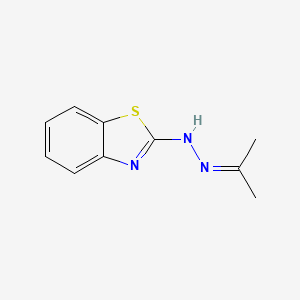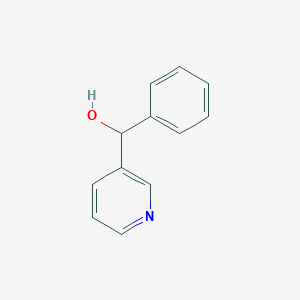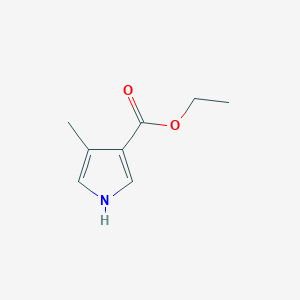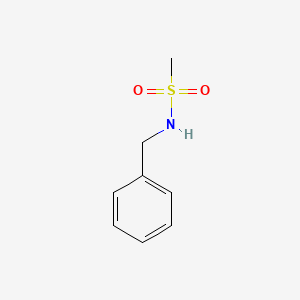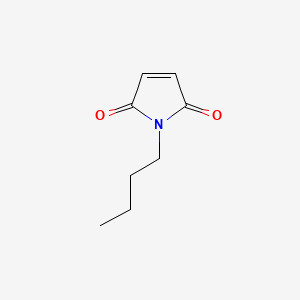
N-Butylmaleimide
Übersicht
Beschreibung
N-Butylmaleimide is a chemical compound with the empirical formula C8H11NO2 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .
Molecular Structure Analysis
N-Butylmaleimide has a molecular weight of 153.18 . Its structure includes a maleimide group (pyrrol-2,5-dione) attached to a butyl group . The molecule contains a total of 22 bonds, including 11 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 1 imide .Chemical Reactions Analysis
While specific chemical reactions involving N-Butylmaleimide are not detailed in the search results, it’s worth noting that maleimides, in general, are known to react with thiols . This reaction forms a strong C-S bond and is virtually irreversible .Physical And Chemical Properties Analysis
N-Butylmaleimide has a density of 1.1±0.1 g/cm3, a boiling point of 243.5±9.0 °C at 760 mmHg, and a flash point of 97.2±0.0 °C . It has a molar refractivity of 40.5±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 136.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Nanocomposites : N-Butylmaleimide has been used in the synthesis of nanocomposites. For instance, Li and Chen (2003) demonstrated the synthesis of poly(N-n-butylmaleimide)–clay nanocomposites using free radical polymerization, which resulted in materials with higher glass transition temperatures compared to pure poly(N-n-butylmaleimide) (Li & Chen, 2003).
Characterization of Polymers : Research by Matsumoto, Kubota, and Otsu (1990) on the polymerization of N-tert-Butylmaleimide led to high molecular weight and less-flexible poly(substituted methylene), providing insights into the flexibility and reactivity of the polymer chain (Matsumoto, Kubota, & Otsu, 1990).
Drug Delivery Systems : Ilgin, Ozay, and Ozay (2019) designed N-tert-butylmaleimic acid and synthesized pH-responsive hydrogels using it. These hydrogels showed potential for sustained drug release, highlighting their application in pharmaceuticals (Ilgin, Ozay, & Ozay, 2019).
Block Copolymers : Research on poly(styrene‐co‐N‐butylmaleimide) macroinitiators by Lokaj and Ek (1999) explored controlled autopolymerization leading to block copolymers with narrow molecular weight distributions, useful in various industrial applications (Lokaj & Ek, 1999).
Membrane Technology : A study by Matsumoto, Oki, and Otsu (1991) investigated the permeation of gases through poly(N-n-alkylmaleimide) membranes, including poly(N-n-butylmaleimide). These membranes showed high permeability coefficients, indicating potential applications in gas separation technologies (Matsumoto, Oki, & Otsu, 1991).
Safety And Hazards
N-Butylmaleimide is harmful if swallowed and causes skin and eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
While specific future directions for N-Butylmaleimide are not mentioned in the search results, it’s worth noting that polymaleimides bearing N-silyl substituents have been synthesized and found to have excellent thermal stability . This suggests potential future directions in the development of high-performance materials.
Eigenschaften
IUPAC Name |
1-butylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPCNDJVEUEFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26714-90-9 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-butyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60949527 | |
| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butylmaleimide | |
CAS RN |
2973-09-3, 26714-90-9 | |
| Record name | N-Butylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC407144 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Butylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



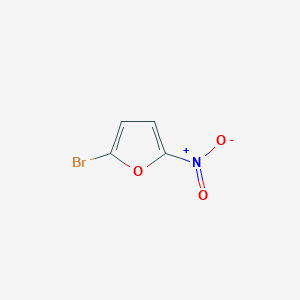
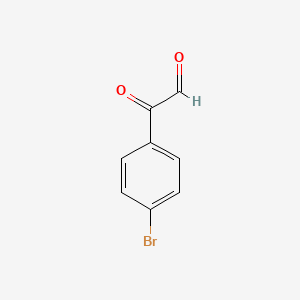
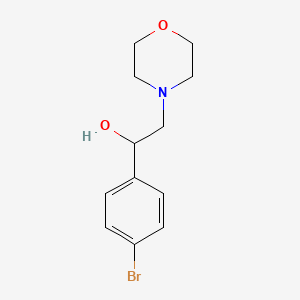

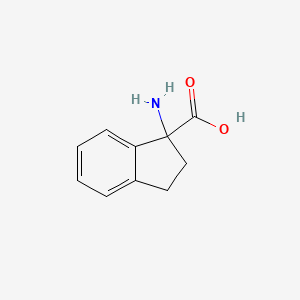
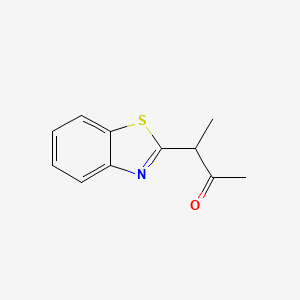
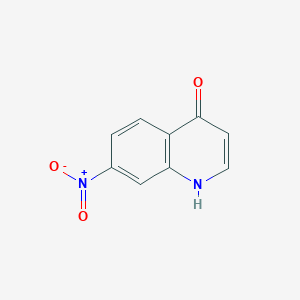
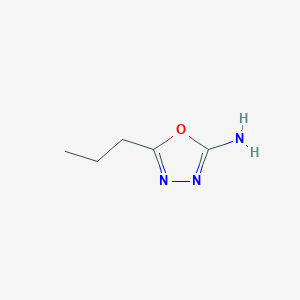
![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)
